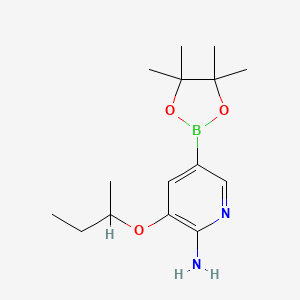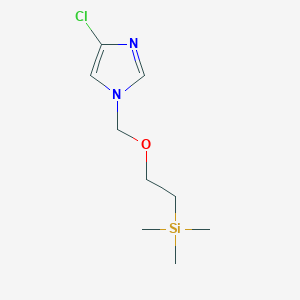![molecular formula C22H15ClN2O B13975787 Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl- CAS No. 52736-85-3](/img/structure/B13975787.png)
Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one is a complex organic compound that belongs to the class of naphthophenazines. These compounds are known for their unique structural properties and potential applications in various scientific fields. The presence of a chloro group and an ethyl group in its structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one may involve large-scale chemical reactors where the reaction parameters can be precisely controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one involves its interaction with specific molecular targets. The chloro and ethyl groups in the compound can influence its binding affinity to various enzymes and receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene-1-piperidinecarboxylic acid ethyl ester
Uniqueness
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
52736-85-3 |
|---|---|
Fórmula molecular |
C22H15ClN2O |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
6-chloro-8-ethylnaphtho[1,2-b]phenazin-5-one |
InChI |
InChI=1S/C22H15ClN2O/c1-2-25-19-10-6-5-9-17(19)24-18-11-15-13-7-3-4-8-14(13)22(26)21(23)16(15)12-20(18)25/h3-12H,2H2,1H3 |
Clave InChI |
HFGXSHZHMMUJDB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C3C1=CC4=C(C(=O)C5=CC=CC=C5C4=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



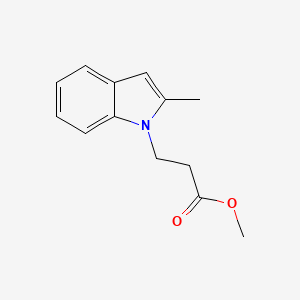
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
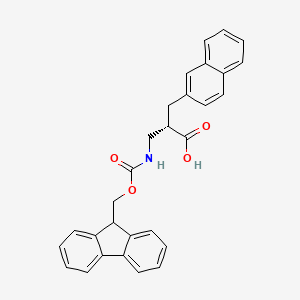
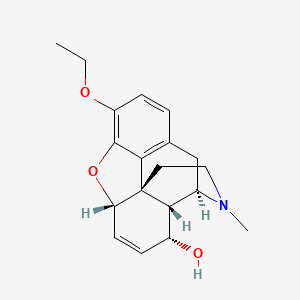
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
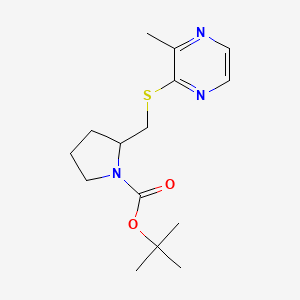

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
